Vinyl carbamate epoxide

Description

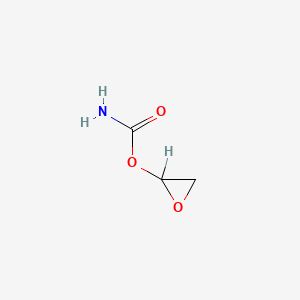

Structure

3D Structure

Properties

CAS No. |

82617-23-0 |

|---|---|

Molecular Formula |

C3H5NO3 |

Molecular Weight |

103.08 g/mol |

IUPAC Name |

oxiran-2-yl carbamate |

InChI |

InChI=1S/C3H5NO3/c4-3(5)7-2-1-6-2/h2H,1H2,(H2,4,5) |

InChI Key |

PSNIYGKWARCUAN-UHFFFAOYSA-N |

SMILES |

C1C(O1)OC(=O)N |

Canonical SMILES |

C1C(O1)OC(=O)N |

Synonyms |

vinyl carbamate epoxide |

Origin of Product |

United States |

Synthetic Strategies and Chemical Reactivity of Vinyl Carbamate Epoxide

Established Methodologies for Vinyl Carbamate (B1207046) Epoxide Synthesis

The synthesis of vinyl carbamate epoxide, a critical electrophilic metabolite of vinyl carbamate and ethyl carbamate, has been accomplished through specific and efficient laboratory methods. The primary established methodology involves the direct epoxidation of its precursor, vinyl carbamate.

One of the most effective and high-yielding methods is the reaction of vinyl carbamate with dimethyldioxirane (B1199080). nih.gov This reaction is typically conducted in a dry, aprotic solvent such as acetone. The use of dimethyldioxirane, a powerful yet selective oxidizing agent, allows for the efficient conversion of the vinyl group's carbon-carbon double bond into an epoxide ring, producing pure, crystalline this compound in high yields. nih.gov This method is valued for its clean reaction profile and the straightforward isolation of the product. nih.gov

Another widely applicable principle for epoxidation in organic synthesis is the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reagent is commonly used to convert alkenes into epoxides through a concerted mechanism. masterorganicchemistry.com While direct application on vinyl carbamate is less cited in specific literature compared to the dimethyldioxirane method, the epoxidation of vinyl groups by m-CPBA is a fundamental and robust transformation in organic chemistry. masterorganicchemistry.comacs.org

The synthesis can also be viewed in the context of general strategies for vinyl epoxide preparation. These include the Corey-Chaykovsky reaction, which utilizes sulfur ylides to transform aldehydes into epoxides, and methods starting from enediols which can be selectively activated and cyclized. acs.org

Table 1: Comparison of Established Synthesis Methods for Epoxides

| Method | Reagent | Typical Substrate | Key Features |

|---|---|---|---|

| Dimethyldioxirane Epoxidation | Dimethyldioxirane | Vinyl Carbamate nih.gov | High yield, clean reaction, produces crystalline product. nih.gov |

| Peroxyacid Epoxidation | m-CPBA | Alkenes masterorganicchemistry.com | General, reliable method for epoxidation. masterorganicchemistry.com |

| Corey-Chaykovsky Reaction | Sulfur Ylides | Aldehydes, Ketones acs.org | Forms epoxide from a carbonyl group. acs.org |

Novel Approaches in this compound Chemical Transformations

The high reactivity of this compound is dictated by the strained three-membered epoxide ring, making it a potent electrophile. Its chemical transformations are primarily characterized by ring-opening reactions initiated by various nucleophiles.

A significant area of study involves its reactions with biological nucleophiles. This compound readily reacts with the purine (B94841) bases of DNA, specifically with adenosine (B11128) and guanine (B1146940). nih.govoup.com For instance, its reaction with adenosine results in the formation of 1,N6-ethenoadenosine. nih.gov These reactions with DNA constituents are central to its biological activity. It also demonstrates reactivity with other biological molecules, such as the tripeptide glutathione (B108866). oup.comresearchgate.net

In aqueous environments, this compound undergoes hydrolysis. This transformation involves the nucleophilic attack of water on the epoxide ring, leading to the formation of glycolaldehyde (B1209225) and other related reducing compounds. oup.com The presence of other nucleophiles can alter this pathway. For example, in the presence of chloride ions, this compound reacts to form chloroacetaldehyde, a different degradation product. oup.com This highlights the competitive nature of nucleophilic attack on the epoxide ring.

The carbamate group itself can influence reactivity. In related systems, carbamates are known to be incompatible with strong acids, bases, and strong reducing agents. nih.gov While specific novel transformations of this compound are a subject of ongoing research, its fundamental reactivity pattern involves serving as a potent alkylating agent for a wide range of soft and hard nucleophiles.

Stereochemical Considerations in this compound Formation

The synthesis of this compound from its planar vinyl precursor creates a chiral center, meaning it can exist as two enantiomers. The control of stereochemistry during the epoxidation process is a critical aspect of modern synthetic chemistry, although specific studies focusing solely on the asymmetric synthesis of this compound are limited. However, general principles of stereoselective epoxidation are highly relevant.

Directed Epoxidation: The presence of functional groups near the alkene can direct the approach of the oxidizing agent. In diene systems, a carbamate group has been shown to direct the epoxidation to a specific face of the double bond, yielding the product with high stereoselectivity. acs.org This directing effect arises from the formation of a transient complex between the reagent and the carbamate, guiding the delivery of the oxygen atom.

Asymmetric Epoxidation: For creating enantiomerically enriched epoxides, the Sharpless asymmetric epoxidation is a benchmark method for allylic alcohols. acs.orgmdpi.com This technique uses a titanium catalyst in conjunction with a chiral diethyl tartrate ligand to achieve high enantioselectivity. While vinyl carbamate is not an allylic alcohol, this principle of using chiral catalysts to control the stereochemical outcome is fundamental. Catalytic asymmetric epoxidation using chiral sulfonium (B1226848) salts has also been effective for producing optically enriched vinyl epoxides from aldehydes. acs.orgwiley-vch.de

Substrate-Controlled Epoxidation: The inherent stereochemistry of a more complex starting material can dictate the stereochemical outcome of the epoxidation. For example, diastereoselective reduction of a dienone followed by directed epoxidation can produce specific diastereomers of a vinyl epoxide. acs.org

The epoxidation of a simple, achiral molecule like vinyl carbamate without a chiral catalyst would be expected to produce a racemic mixture (an equal amount of both enantiomers). Achieving stereocontrol would necessitate the use of a chiral reagent or catalyst, or a biocatalytic approach involving an enzyme.

Stability and Degradation Pathways of this compound in Aqueous and Biological Mimicking Environments

This compound is an unstable compound, particularly in aqueous environments, which is a key factor in its biological activity. nih.gov Its stability is often quantified by its half-life, the time it takes for half of the compound to degrade.

Aqueous Stability and Hydrolysis: In aqueous solution, this compound degrades relatively quickly. At 37°C and a neutral pH of 7.4 (in phosphate (B84403) buffer), it exhibits a half-life of approximately 10.5 minutes. oup.com In pure water, a slightly longer half-life of about 32 minutes has been reported. nih.gov The primary degradation pathway in the absence of other strong nucleophiles is hydrolysis, which leads to the formation of glycolaldehyde. oup.comoup.com

Influence of Biological Nucleophiles: The degradation of this compound is accelerated in environments that mimic biological fluids due to the presence of various nucleophiles.

Chloride Ions: The presence of chloride ions at concentrations found in serum or liver significantly shortens the half-life of the epoxide. oup.com The reaction with chloride yields chloroacetaldehyde. oup.com

Glutathione and DNA: In a biological context, this compound is consumed through reactions with cellular nucleophiles like glutathione and the nitrogenous bases of DNA (adenine and guanine). oup.comresearchgate.net These reactions form stable adducts and represent a significant pathway of degradation and metabolic inactivation, while also being the basis for its genotoxic effects.

The inherent instability and high electrophilic reactivity of this compound mean that once formed, it has a short lifetime and reacts readily with nearby nucleophilic molecules, be it water or biological macromolecules. oup.com

Table 2: Half-Life of this compound in Different Environments

| Environment | Conditions | Half-Life | Degradation Product(s) | Reference |

|---|---|---|---|---|

| Aqueous Solution | Water | ~32 minutes | Not specified | nih.gov |

| Phosphate Buffer | pH 7.4, 37°C | ~10.5 minutes | Glycolaldehyde | oup.com |

| Phosphate Buffer with Chloride | pH 7.4, 37°C | Progressively lowered with increasing [Cl⁻] | Chloroacetaldehyde | oup.com |

Metabolic Pathways and Biotransformation of Vinyl Carbamate Epoxide

Enzymatic Formation of Vinyl Carbamate (B1207046) Epoxide: Role of Cytochrome P450 Enzymes (e.g., CYP2E1)

The primary route for the formation of vinyl carbamate epoxide is through the metabolic activation of vinyl carbamate. This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with cytochrome P450 2E1 (CYP2E1) playing a principal role. researcher.lifenih.govtandfonline.comresearchgate.netoup.com The process is part of a two-step oxidation mechanism where ethyl carbamate is first oxidized to vinyl carbamate, which is then further oxidized by CYP2E1 to form the reactive this compound. tandfonline.comresearchgate.netiarc.fr

The involvement of CYP2E1 in the epoxidation of vinyl carbamate has been demonstrated in various studies. For instance, research using murine lung microsomes has shown that CYP2E1 is a major enzyme mediating the oxidation of VC. researcher.lifenih.gov This is further supported by experiments where inhibition of CYP2E1, using inhibitors like diallyl sulfone, led to a significant decrease in the formation of DNA adducts derived from VCO. researcher.lifetandfonline.com Recombinant CYP2E1 has also been shown to effectively catalyze the formation of VCO from VC in in vitro systems. nih.gov While CYP2E1 is the main enzyme, other P450 isozymes may also contribute to the activation of VC, although to a lesser extent. oup.com

The expression and activity of CYP2E1 can vary between different tissues and individuals, which can influence the rate of VCO formation. oup.com For example, higher levels of CYP2E1 have been observed in the lungs of certain mouse strains that are more susceptible to lung tumors induced by ethyl carbamate and vinyl carbamate. tandfonline.comnih.gov

Table 1: Key Research Findings on the Role of CYP2E1 in this compound Formation

| Research Focus | Model System | Key Findings | Reference(s) |

| Identification of primary enzyme | Murine lung microsomes | CYP2E1 is a major enzyme mediating VC oxidation. | researcher.lifenih.gov |

| Inhibition studies | Mice treated with diallyl sulfone (CYP2E1 inhibitor) | Significant decrease in VC-induced mutations and DNA adducts. | researcher.lifetandfonline.com |

| In vitro confirmation | Recombinant CYP2E1 | Directly catalyzed the formation of VCO from VC. | nih.gov |

| Strain differences | A/J and C57BL/6 mice | Higher CYP2E1 levels in susceptible A/J mice correlated with higher DNA adduct formation. | tandfonline.comnih.gov |

| Human tissue studies | Human liver and lung microsomes | Confirmed the role of CYP2E1 in the metabolism of ethyl carbamate and vinyl carbamate. | oup.comnih.gov |

Further Enzymatic Biotransformation of this compound: Epoxide Hydrolase and Glutathione (B108866) S-Transferases

Once formed, this compound can undergo further enzymatic biotransformation, which primarily serves as a detoxification pathway. Two key enzyme systems are involved in this process: epoxide hydrolase (EH) and glutathione S-transferases (GSTs). researcher.liferesearchgate.net

Glutathione S-transferases catalyze the conjugation of VCO with glutathione (GSH), a major cellular antioxidant. oup.comoup.comaacrjournals.org This reaction results in the formation of a glutathione conjugate, which is also a detoxification product that can be further metabolized and excreted. aacrjournals.org The involvement of GSTs in the detoxification of VCO has been demonstrated in studies showing that the presence of glutathione and GSTs can inhibit the formation of DNA adducts from VCO in vitro. psu.edu Specifically, GSTP has been implicated as an important determinant in the detoxification of urethane-derived carcinogens. aacrjournals.org

Non-Enzymatic Reactions and Detoxification Pathways of this compound

In addition to enzymatic detoxification, this compound can undergo non-enzymatic reactions. Due to its high electrophilicity and instability, VCO can react with water. oup.com In an aqueous solution at physiological pH, VCO has a relatively short half-life, hydrolyzing to form glycolaldehyde (B1209225) and other related reducing compounds. oup.comnih.gov This spontaneous hydrolysis represents a non-enzymatic detoxification pathway.

Identification and Characterization of this compound Metabolites

The metabolism of this compound leads to the formation of several key metabolites. The primary detoxification products resulting from enzymatic action are 1,2-dihydroxyethyl carbamate (from epoxide hydrolase activity) and the glutathione conjugate of VCO (from GST activity). aacrjournals.orgsemanticscholar.org Non-enzymatic hydrolysis in aqueous media yields glycolaldehyde. oup.com

A significant aspect of VCO's reactivity is its ability to form adducts with cellular macromolecules, particularly DNA. These adducts are considered critical to its mutagenic and carcinogenic effects. The major DNA adducts formed from the reaction of VCO with DNA include:

1,N6-ethenoadenine (εA) oup.com

N2,3-ethenoguanine (N2,3-εG) oup.com

7-(2'-oxoethyl)guanine (OEG) oup.com

The formation of these etheno adducts has been identified both in vitro and in vivo. oup.comnih.gov For example, studies have used liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) to identify and quantify 1,N6-ethenodeoxyadenosine (εdA) formed from the reaction of VCO with 2'-deoxyadenosine (B1664071). researcher.lifenih.gov The identity of these adducts has been confirmed by comparing their spectral and chromatographic properties with authentic standards. nih.govnih.gov

In Vitro and Ex Vivo Models for Metabolic Studies of this compound

A variety of in vitro and ex vivo models have been instrumental in elucidating the metabolic pathways of this compound. These models allow for controlled investigations into enzyme kinetics, metabolite identification, and the mechanisms of toxicity.

In Vitro Models:

Microsomal fractions: Liver and lung microsomes from various species, including rodents and humans, are widely used to study the CYP-mediated formation of VCO and its subsequent metabolism. researcher.lifenih.govoup.comoup.com These preparations contain the relevant P450 enzymes.

Recombinant enzymes: The use of purified, recombinant enzymes like CYP2E1 and epoxide hydrolase allows for the precise characterization of their specific roles in VCO metabolism without the interference of other cellular components. nih.gov

Cell lines: Human lung cell lines, such as A549, can serve as models to study the biotransformation and toxicity of xenobiotics in a cellular context that is relevant to human pulmonary tissue. uv.es

Cell-free systems: Incubations of VCO with DNA or individual nucleosides in the presence or absence of detoxifying enzymes and nucleophiles are used to study the formation of specific DNA adducts and the efficacy of detoxification pathways. oup.com

Ex Vivo Models:

Tissue explants: Nasal explants from rats have been used to study the uptake and metabolism of related compounds, providing a model that maintains the three-dimensional architecture of the tissue. cdc.gov While not specifically documented for VCO in the provided context, this approach is relevant for studying site-specific metabolism.

These models have been crucial in demonstrating the central role of CYP2E1 in VCO formation, the protective effects of epoxide hydrolase and glutathione S-transferases, and the identification of the specific DNA adducts that are likely responsible for the genotoxic effects of vinyl carbamate. oup.comresearcher.lifenih.govoup.com

Molecular Mechanisms of Vinyl Carbamate Epoxide Macromolecule Interactions

DNA Adduct Formation by Vinyl Carbamate (B1207046) Epoxide: Structural Characterization and Site Specificity

Vinyl carbamate epoxide readily reacts with DNA, forming various adducts that have been characterized in numerous studies. nih.govoup.com The formation of these adducts is a critical event in the mutagenic and carcinogenic activity of vinyl carbamate. nih.govnih.gov The primary types of DNA adducts formed by VCO are etheno-DNA adducts and oxoethyl-guanine adducts.

Formation of Etheno-DNA Adducts

This compound is known to form exocyclic etheno-DNA adducts, which are characterized by an additional ring fused to the DNA base. nih.govoup.compsu.edu These adducts are considered pro-mutagenic. iarc.fr The most well-characterized etheno adducts formed from VCO are 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC). oup.comnih.govresearchgate.nettandfonline.comnih.gov

The formation of 1,N⁶-ethenodeoxyadenosine has been demonstrated both in vitro and in vivo. nih.govnih.gov Studies using murine lung microsomes and recombinant CYP2E1 have shown that the oxidation of VC leads to the formation of a metabolite that alkylates 2'-deoxyadenosine (B1664071) to form εdA. nih.gov The rate of εdA formation is dependent on factors such as protein concentration, CYP2E1 enzyme levels, and incubation time. nih.gov The identity of εdA has been confirmed using liquid chromatography-mass spectrometry, which shows a characteristic molecular ion [M+H]⁺ at m/z 276 and a specific fragment ion at m/z 160. nih.govresearcher.life

Similarly, 3,N⁴-ethenodeoxycytidine is another significant etheno adduct formed from the reaction of VCO with DNA. oup.compsu.edu The formation of both εdA and εdC has been quantified in the liver and lung DNA of mice treated with ethyl carbamate, vinyl carbamate, or this compound. psu.eduresearcher.life Research indicates that vinyl carbamate is significantly more potent in inducing these etheno-DNA adducts compared to ethyl carbamate. iarc.froup.com For instance, in mouse liver and lung DNA, vinyl carbamate was found to be about threefold more potent in forming these adducts. iarc.fr

Studies in different mouse strains have revealed variations in the levels of these adducts, suggesting that genetic factors influencing metabolic activation play a role in susceptibility. oup.comoup.com For example, A/J and CD-1 mice, which are more susceptible to lung tumor development, show higher levels of εdA and εdC compared to the more resistant C57BL/6 mice. oup.comoup.com The formation of these adducts is a dynamic process, with levels detected as early as 30 minutes after exposure, peaking around 60 minutes, and then declining. oup.comoup.com

Table 1: Key Etheno-DNA Adducts Formed by this compound

| Adduct Name | Abbreviation | DNA Base Modified |

| 1,N⁶-ethenodeoxyadenosine | εdA | Adenine |

| 3,N⁴-ethenodeoxycytidine | εdC | Cytosine |

| N²,3-ethenoguanine | N²,3-εG | Guanine (B1146940) |

| 1,N²-ethenoguanine | 1,N²-εG | Guanine |

This table summarizes the primary etheno-DNA adducts resulting from the interaction of this compound with DNA bases.

Formation of Oxoethyl-Guanine Adducts

In addition to etheno adducts, this compound also forms adducts at the guanine base, most notably 7-(2-oxoethyl)guanine. nih.goviarc.fr This adduct is considered a major product of the reaction between VCO and DNA. nih.gov The formation of 7-(2-oxoethyl)guanine has been observed in the hepatic DNA of mice and rats treated with ethyl carbamate and vinyl carbamate. iarc.frpsu.edu

While 7-(2-oxoethyl)guanine is a major adduct, it is not considered to be directly pro-mutagenic. iarc.fr However, it has been suggested that this adduct may contribute to DNA cross-linking, a mechanism that could be involved in sister chromatid exchange. iarc.fr Computational studies investigating the reaction between VCO and nucleobases have provided insights into the preferential formation of 7-(2-oxoethyl)deoxyguanosine. acs.org These calculations suggest that this adduct forms more readily because other potential adducts either have a significantly higher activation energy barrier or require the disruption of the Watson-Crick base pairing in the DNA double helix. acs.org

Repair Mechanisms of this compound-Induced DNA Adducts

The persistence of DNA adducts is a key determinant of their mutagenic potential. Cells possess various DNA repair mechanisms to remove such lesions. Research on the repair of VCO-induced adducts has provided some insights into these processes.

Studies on the repair of etheno adducts have shown that 3,N⁴-ethenocytosine (εC) appears to be repaired very efficiently in mice. aacrjournals.org In contrast, the formation of 1,N⁶-ethenoadenine (εA) was linear with the dose of vinyl carbamate, while εC formation was supralinear and at much lower levels, suggesting rapid repair of εC. aacrjournals.org The ratio of εA to εC in liver DNA increased with the dose, indicating that the repair of εC might become saturated at higher doses. aacrjournals.org

The repair of N²,3-ethenoguanine has been shown to be initiated by 3-methyladenine (B1666300) DNA glycosylase II in Escherichia coli. nih.gov In mammalian systems, nucleotide excision repair (NER) is a major pathway for the removal of bulky DNA adducts. nih.gov The efficiency of NER can be influenced by the specific stereochemical configuration of the adduct. nih.gov While specific details on the repair of all VCO-induced adducts are still being elucidated, it is clear that cellular repair processes play a crucial role in mitigating the genotoxic effects of this compound.

Protein Adduct Formation by this compound: Identification and Functional Consequences

This compound, as a reactive electrophile, can also bind covalently to cellular proteins. oup.com This interaction leads to the formation of protein adducts, which can alter protein function and contribute to cellular toxicity.

Studies have demonstrated the covalent binding of radiolabeled vinyl carbamate to lung proteins in a time- and dose-dependent manner. oup.comoup.com The extent of protein binding was found to be higher in mouse strains more susceptible to lung tumor development, such as A/J and CD-1 mice, compared to the resistant C57BL/6 strain. oup.comoup.com This suggests a potential link between protein adduct formation and the biological effects of vinyl carbamate.

One specific example of protein adduction is the formation of 2-oxoethyl hemoglobin adducts, which have been reported in mice treated with ethyl carbamate. iarc.fr The number of these protein adducts was found to increase linearly with the dose. iarc.fr While hemoglobin is a readily accessible target for reactive metabolites, the formation of adducts with other cellular proteins, including those involved in critical cellular functions, is also likely. The functional consequences of such adducts could include enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling.

Modulation of Cellular Signaling Pathways by this compound in Experimental Systems (e.g., Ras pathway)

The interaction of this compound with cellular macromolecules can lead to the modulation of key signaling pathways, which in turn can influence cell proliferation, survival, and differentiation. One of the signaling pathways implicated in the effects of vinyl carbamate is the Ras pathway.

The Ras family of small GTPases are critical regulators of cell growth and are frequently mutated in cancer. oup.com Studies have shown that both ethyl carbamate and vinyl carbamate can activate the Ras signaling pathway in mouse glomerular endothelial cells. nih.govresearchgate.net This activation was demonstrated by the increased phosphorylation of Raf, a downstream effector of Ras. nih.gov

The covalent binding of electrophilic metabolites like this compound to signaling proteins such as Ras is a plausible mechanism for the activation of this pathway. nih.gov The activation of the Ras pathway by vinyl carbamate has been linked to subsequent biological effects, such as the activation of the complement system in the kidney. nih.govresearchgate.net Furthermore, mutations in the Kras gene are a characteristic feature of lung tumors induced by vinyl carbamate in mice. tandfonline.comnih.gov These mutations are often found at codon 61 and include specific transversions and transitions. tandfonline.com The induction of these mutations is a direct consequence of the DNA-damaging properties of this compound and highlights the critical role of Ras pathway activation in vinyl carbamate-induced carcinogenesis.

Epigenetic Modifications Induced by this compound in Research Models

Epigenetic modifications, such as changes in DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. There is growing interest in the potential for chemical carcinogens to induce epigenetic changes.

While the direct evidence for epigenetic modifications specifically induced by this compound is still emerging, some studies suggest a potential role. For instance, the detoxification of this compound involves enzymes like microsomal epoxide hydrolase and glutathione (B108866) S-transferases, and the expression of these enzymes can be influenced by epigenetic mechanisms. semanticscholar.org Furthermore, the observation that NRF2, a transcription factor that regulates the expression of detoxification enzymes, is subject to epigenetic modifications in its promoter region in some cancers, points to the potential for interplay between carcinogen metabolism and epigenetics. semanticscholar.org Although research in this specific area is limited, it is plausible that the cellular stress and DNA damage caused by this compound could lead to downstream epigenetic alterations that contribute to its carcinogenic effects. cardiff.ac.uk

Advanced Analytical Methodologies in Vinyl Carbamate Epoxide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation and quantification of vinyl carbamate (B1207046) epoxide and its adducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating complex mixtures. In vinyl carbamate epoxide research, reversed-phase HPLC is frequently employed to separate the epoxide from its parent compounds, metabolites, and the biological matrix. For instance, a reversed-phase column can be used to separate etheno adducts, with the unmodified nucleotides eluting earlier than the adducted forms. oup.com Derivatization techniques can be coupled with HPLC to enhance the detection of epoxides. One such method involves reacting epoxides with N,N-diethyldithiocarbamate (DTC) to form stable esters that can be readily quantified by RP-HPLC with UV detection. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both separation and highly sensitive and specific detection. LC-MS and its more advanced form, LC-tandem mass spectrometry (LC-MS/MS), are widely used for the identification and quantification of this compound-derived DNA adducts. researcher.lifepsu.edu These methods offer superior selectivity and sensitivity compared to other techniques. For example, an LC-MS/MS method has been developed for the ultrasensitive analysis of 1,N6-ethenodeoxyadenosine (εdA) and 3,N4-ethenodeoxycytidine (εdC) in human urine, capable of detecting femtomole levels of these adducts. mdpi.com

Table 1: Chromatographic Methods in this compound Research

| Technique | Application | Key Findings & Advantages | Reference(s) |

| HPLC | Separation of etheno adducts and unmodified nucleotides. | Allows for the separation of adducts like εdA and εdC from their parent nucleosides. | oup.com |

| RP-HPLC | Quantification of epoxides after derivatization with DTC. | Enables sensitive quantification with UV detection. | researchgate.net |

| LC-MS | Identification and quantification of DNA adducts. | Provides high sensitivity and specificity for adduct analysis. | researcher.lifepsu.edu |

| LC-MS/MS | Ultrasensitive detection of etheno-DNA adducts in biological fluids. | Capable of detecting adducts at the femtomole level. | mdpi.com |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a critical tool for determining the precise molecular weight and structure of this compound metabolites and their adducts.

LC-MS/MS for Structural Confirmation: Tandem mass spectrometry (LC-MS/MS) is particularly valuable for structural elucidation. By fragmenting the parent ion and analyzing the resulting daughter ions, researchers can confirm the identity of specific adducts. For example, the identity of 1,N6-ethenodeoxyadenosine (εdA) formed from vinyl carbamate has been confirmed based on its molecular ion ([M+H]+ m/z 276) and a specific fragment ion (m/z 160). psu.edunih.gov This technique has been instrumental in demonstrating that the chemical oxidation of vinyl carbamate in the presence of 2'-deoxyadenosine (B1664071) produces εdA, providing strong evidence for DNA alkylation by the epoxide. researcher.lifenih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the unambiguous identification of compounds. It has been used to confirm the structure of synthesized this compound and its reaction products. nih.govrsc.org

Table 2: Mass Spectrometry in this compound Research

| Technique | Application | Key Findings | Reference(s) |

| LC-MS/MS | Structural confirmation of DNA adducts. | Confirmed the identity of εdA through specific molecular and fragment ions. | psu.edunih.gov |

| HRMS | Accurate mass measurement for structural confirmation. | Used to characterize synthesized this compound. | nih.govrsc.org |

Spectroscopic Characterization (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of molecules. In this compound research, NMR has been used to characterize the epoxide itself and its reaction products. The synthesis of this compound has been confirmed through NMR spectral analysis, which provides data on the chemical environment of the protons and carbons within the molecule. nih.gov Furthermore, 1H NMR has been used to show that the chemical oxidation of vinyl carbamate in the presence of 2'-deoxyadenosine produces 1,N6-ethenodeoxyadenosine with spectral characteristics identical to the authentic standard, further supporting the role of the epoxide in DNA adduction. researcher.lifepsu.edu

Table 3: NMR Spectroscopy in this compound Research

| Technique | Application | Key Findings | Reference(s) |

| NMR Spectroscopy | Structural characterization of this compound. | Confirmed the successful synthesis of the epoxide. | nih.gov |

| 1H NMR | Characterization of DNA adducts. | Showed identical spectral characteristics between adducts formed in vitro and authentic standards. | researcher.lifepsu.edu |

Immunoaffinity and Post-Labelling Techniques for DNA Adduct Detection

Detecting the low levels of DNA adducts formed in vivo requires highly sensitive techniques. Immunoaffinity chromatography and 32P-post-labelling are two such methods that have been pivotal in this compound research.

Immunoaffinity Chromatography: This technique utilizes monoclonal antibodies that specifically recognize and bind to certain DNA adducts. psu.edu The antibodies are immobilized on a column, and a DNA hydrolysate is passed through. The adducts are retained on the column while unmodified nucleosides are washed away. The enriched adducts can then be quantified by other methods. This approach has been successfully used to quantify 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine in the DNA of mice treated with ethyl carbamate or its metabolites. researcher.life An immunoaffinity chromatography step prior to isotope dilution HPLC-ESI-MS/MS has been shown to improve the limit of quantification for εdA.

32P-Post-Labelling: This is a highly sensitive method for detecting DNA adducts, capable of measuring approximately one adduct in 1010 unmodified nucleotides. researchgate.net The method involves digesting the DNA to nucleotides, followed by the enzymatic transfer of a radioactive 32P-phosphate group to the adducted nucleotides. The radiolabeled adducts are then separated, typically by thin-layer chromatography (TLC), and quantified by measuring their radioactivity. oup.comnih.gov This technique has been used to quantify the formation of εdA and εdC adducts in the lungs of mice treated with vinyl carbamate. oup.com Combining immunoaffinity enrichment with 32P-post-labelling provides a powerful and highly sensitive method for adduct detection. researcher.lifepsu.edu

Table 4: Immunoaffinity and Post-Labelling Techniques

| Technique | Application | Key Features & Advantages | Reference(s) |

| Immunoaffinity Chromatography | Enrichment of specific DNA adducts. | High specificity due to monoclonal antibodies; enhances sensitivity of subsequent analyses. | researcher.lifepsu.edu |

| 32P-Post-Labelling | Highly sensitive detection of DNA adducts. | Can detect very low levels of adducts; often combined with TLC for separation. | oup.comresearchgate.netnih.gov |

| Immunoaffinity/32P-Post-Labelling | Combined approach for enhanced detection. | Leverages the specificity of immunoaffinity and the sensitivity of post-labelling. | researcher.lifepsu.edu |

In Vitro Assay Systems for Mechanistic Investigations

In vitro systems are essential for studying the fundamental mechanisms of this compound's reactivity and genotoxicity in a controlled environment.

Microsomal and Recombinant Enzyme Assays: Incubations using liver or lung microsomes, which contain a mixture of metabolic enzymes, are used to study the metabolic activation of vinyl carbamate to its epoxide. researcher.lifenih.gov Further refinement is achieved by using recombinant enzymes, such as specific cytochrome P450 isoforms (e.g., CYP2E1), to pinpoint the key enzymes responsible for this bioactivation. researcher.lifenih.gov Studies have shown that the formation of εdA in incubations with murine lung microsomes or recombinant CYP2E1 is dependent on protein concentration and enzyme levels. researcher.lifenih.gov

Cell-Based Assays: Mammalian cell culture systems, such as Chinese hamster V-79 cells, are used to assess the genotoxic effects of vinyl carbamate and its metabolites. nih.gov These assays can measure endpoints like sister chromatid exchange (SCE) and gene mutations. For example, vinyl carbamate has been shown to be a potent inducer of SCE and mutagenesis in V-79 cells, particularly in the presence of an S9 metabolic activation system, which mimics in vivo metabolism. nih.gov

Direct Mutagenicity Assays: The Ames test, which uses strains of Salmonella typhimurium, is a widely used bacterial reverse mutation assay. While ethyl carbamate is generally negative in the Ames test, this compound is a strong direct mutagen in this system, indicating its inherent reactivity towards DNA. nih.govoup.com

Table 5: In Vitro Assay Systems

| Assay System | Application | Key Findings | Reference(s) |

| Microsomal/Recombinant Enzyme Assays | Investigating metabolic activation. | Identified CYP2E1 as a major enzyme in the oxidation of vinyl carbamate. | researcher.lifenih.gov |

| Mammalian Cell Culture (e.g., V-79 cells) | Assessing genotoxicity (SCE, gene mutation). | Vinyl carbamate is a potent genotoxic agent, especially with metabolic activation. | nih.gov |

| Ames Test (Salmonella typhimurium) | Measuring direct mutagenicity. | This compound is a direct-acting mutagen. | nih.govoup.com |

Computational and Theoretical Studies of Vinyl Carbamate Epoxide Reactivity

Quantum Chemical Calculations (e.g., Ab Initio, DFT, MO) of Reaction Mechanisms and Activation Barriers

Quantum chemical calculations have been pivotal in understanding the carcinogenic action of vinyl carbamate (B1207046) epoxide. These studies consistently support an SN2 (bimolecular nucleophilic substitution) reaction mechanism for the interaction between VCE and the nucleophilic sites on DNA bases. nih.govnih.gov

A combination of kinetic experiments and computational studies has been employed to investigate the carcinogenesis of urethane. nih.gov The primary goal of these studies was to determine the activation free energy (ΔG‡) for the rate-limiting step of the SN2 reaction between VCE and various DNA nucleobases. nih.govnih.gov Researchers have utilized a range of computational methods, including ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT), and semi-empirical Molecular Orbital (MO) calculations to model these reactions. nih.govresearcher.life These calculations were often performed with flexible basis sets, such as 6-31G(d) and 6-311++G(d,p), and incorporated the effects of the aqueous cellular environment using implicit solvation models like the Langevin Dipoles (LD) model or the Polarizable Continuum Model (PCM). nih.govmdpi.comsrce.hr

The computational results for the primary adduct formed between VCE and guanine (B1146940), 7-(2-oxoethyl)guanine, show good agreement with experimental data, lending strong support to the proposed SN2 mechanism. nih.gov The experimentally determined second-order reaction rate constant for guanine alkylation by VCE was found to be (2.2 ± 0.3) × 10⁻⁴ M⁻¹ s⁻¹, which corresponds to an activation free energy of 22.2 ± 0.1 kcal/mol. nih.gov Computational models have successfully reproduced these findings. mdpi.comresearchgate.net For instance, studies using the Hartree-Fock method with the 6-311++G(d,p) basis set and an SCRF implicit solvation model have effectively replicated the experimental activation free energies for the reaction between VCE and guanine. mdpi.com

These computational approaches have also allowed for the prediction of activation barriers for reactions leading to minor DNA adducts, for which experimental kinetic data is not yet available. nih.govnih.gov The calculations indicate that the main 7-(2-oxoethyl)deoxyguanosine adduct is formed preferentially because alternative reactions either have a significantly higher activation barrier or require the disruption of the DNA's Watson-Crick base pairing. nih.gov Furthermore, computational studies have explored aspects of stereoselectivity and the relative contributions of different reaction pathways in the formation of other adducts. nih.govresearcher.life

| Reactants | Computational Method | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Experimental Activation Free Energy (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|---|

| VCE + Guanine | HF/6-311++G(d,p), SCRF | ~22.2 | 22.2 ± 0.1 | nih.govmdpi.com |

| VCE + nih.gov-Gingerol | HF/6-311++G(d,p), LD Model | 20.35 | N/A | mdpi.com |

| VCE + Glutathione (B108866) | HF/6-311++G(d,p), LD Model | 25.56 | N/A | mdpi.com |

| VCE + Naringenin (B18129) | HF/6-311++G(d,p), LD Model | 20.9 | N/A | srce.hr |

Molecular Dynamics Simulations of Vinyl Carbamate Epoxide-Macromolecule Interactions

While quantum chemical calculations excel at describing the specifics of bond-breaking and bond-forming events during a chemical reaction, molecular dynamics (MD) simulations are a powerful tool for studying the physical motions and interactions of molecules over time. uiuc.edu MD simulations can model the behavior of complex systems containing macromolecules like proteins and DNA, providing insights into processes such as diffusion, binding, and conformational changes. acs.orgacs.org

In the context of this compound, the application of molecular dynamics simulations to study its direct, dynamic interactions with macromolecules like DNA or proteins is a less documented area in the published literature compared to the extensive quantum chemical studies. Research has heavily focused on the quantum mechanical elucidation of the alkylation reaction itself. nih.govnih.gov

However, the principles of MD simulations are widely applied to understand the behavior of similar chemical systems, such as the cross-linking of epoxy resins or the interaction of other small molecules with polymer surfaces. acs.orgresearchgate.netrsc.org For macromolecules, MD simulations typically employ force fields (like COMPASS II) to define the potential energy of the system, allowing for the simulation of the movement of thousands or millions of atoms over nanoseconds or longer. uiuc.eduresearchgate.net Such studies could, in principle, be used to investigate how VCE diffuses towards the DNA helix, its preferential binding locations within the DNA grooves, and the conformational dynamics of the DNA-VCE complex prior to the covalent reaction. While specific MD studies on VCE-macromolecule systems are not prominent, the computational framework for such investigations is well-established. uiuc.edursc.org

Structure-Activity Relationship (SAR) Analysis of this compound Analogs and Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that relates the chemical structure of a molecule to its biological activity. slideshare.net While formal SAR studies on a series of VCE analogs and derivatives are not extensively reported, a form of SAR can be derived from comparative computational studies that analyze the reactivity of VCE against other carcinogenic epoxides. mdpi.comsrce.hrmdpi.com

These studies use quantum chemical calculations to determine the activation free energies for reactions between a panel of epoxides and a common biological nucleophile, typically the N7 position of guanine. mdpi.comresearchgate.net By comparing the calculated activation barriers, a quantitative assessment of relative reactivity can be established. A lower activation energy implies a faster reaction rate and, consequently, higher potential genotoxicity.

Research has compared the reactivity of VCE with other well-known carcinogens of the epoxy type, including glycidamide (B1671898) (from acrylamide), styrene (B11656) oxide (from styrene), and chloroethylene oxide (from vinyl chloride), among others. mdpi.comsrce.hrmdpi.comnih.gov These comparative analyses consistently demonstrate that the reactivity of these epoxides towards DNA varies significantly based on their structure. The findings from these computational SAR studies are crucial for ranking the relative carcinogenic potency of different environmental and food-borne chemical carcinogens. mdpi.com For example, the efficacy of potential chemopreventive agents, such as the polyphenol naringenin or the ginger compound nih.gov-gingerol, has been evaluated by calculating their reactivity towards this panel of epoxides and comparing it to the reactivity of guanine and the endogenous scavenger glutathione. mdpi.comsrce.hrnih.gov

The data below, compiled from such comparative studies, provides an SAR analysis by contrasting the reactivity of various epoxides with guanine.

| Epoxide Compound | Experimental Activation Free Energy (ΔG‡) with Guanine (kcal/mol) | Reference |

|---|---|---|

| This compound | 22.2 | nih.govmdpi.com |

| Glycidamide | 23.5 | mdpi.com |

| Styrene oxide | 25.8 | mdpi.com |

| Propylene oxide | 24.3 | mdpi.com |

| Ethylene oxide | 23.4 | mdpi.com |

| Chloroethylene oxide | 20.4 | mdpi.com |

| β-propiolactone | 21.4 | mdpi.com |

| 2-cyanoethylene oxide | 22.4 | mdpi.com |

| Aflatoxin B1 exo-8,9-epoxide | 16.8 | mdpi.com |

Future Directions and Research Gaps in Vinyl Carbamate Epoxide Studies

Elucidation of Unidentified Vinyl Carbamate (B1207046) Epoxide Metabolic Pathways

The primary metabolic activation of ethyl carbamate to vinyl carbamate and subsequently to vinyl carbamate epoxide (VCE) by cytochrome P450 enzymes, particularly CYP2E1, is well-established. nih.govresearcher.lifepsu.eduoup.comresearchgate.net This pathway leads to the formation of the ultimate carcinogenic species, VCE, which is known to form various DNA adducts. nih.gov However, the complete metabolic fate of VCE remains partially understood, presenting a significant research gap. While detoxification pathways involving glutathione (B108866) conjugation and hydrolysis by epoxide hydrolase have been identified, there are indications that other metabolic routes may exist. researcher.life

Comprehensive Mapping of this compound-Protein Interaction Networks

This compound is a highly electrophilic molecule capable of covalently binding to cellular macromolecules, including proteins. frontiersin.orgnih.govnih.gov This binding can alter protein structure and function, leading to downstream biological effects. Research has identified Ras as a potential protein target, suggesting that VCE binding may activate the Ras signaling pathway, which in turn could mediate effects like complement activation. frontiersin.orgnih.govfrontiersin.org However, a comprehensive, proteome-wide map of VCE-protein interactions is currently lacking.

A significant future direction is the application of advanced proteomics and chemical biology techniques to comprehensively map the VCE "adductome" at the protein level. Methodologies like cross-linking mass spectrometry (XL-MS) are powerful tools for identifying protein-protein interactions and can be adapted to identify the specific protein targets of reactive metabolites like VCE. biorxiv.orgacs.org Developing MS-cleavable photo-crosslinkers could enable the capture and identification of VCE-protein interactions with residue-level resolution within a cellular context. biorxiv.org Such studies would move beyond a single-target approach and provide a network-level view of the proteins and pathways disrupted by VCE exposure. ebi.ac.uk This would shed light on the "darker" corners of the VCE interactome and could uncover novel mechanisms of its toxicity and carcinogenicity beyond DNA damage. biorxiv.org

Integration of Omics Technologies for Mechanistic Insights into this compound Biology

To obtain a holistic understanding of the biological consequences of VCE exposure, it is essential to move beyond single-endpoint analyses and integrate various "omics" technologies. These high-throughput methods can provide a systems-level view of the molecular perturbations induced by VCE.

Transcriptomics : Studies on the precursor, ethyl carbamate, have already demonstrated the power of transcriptomics in identifying altered gene expression profiles in the kidney. nih.govtandfonline.com These studies revealed the dysregulation of pathways related to cytochrome P450 metabolism, chemical carcinogenesis, Wnt signaling, and p53 signaling. tandfonline.com Applying similar RNA-sequencing approaches to VCE-specific exposures would provide a detailed map of the transcriptional landscape it induces.

Proteomics and Metabolomics : The application of proteomics can identify global changes in protein expression and post-translational modifications resulting from VCE exposure, complementing the interaction mapping discussed in section 7.2. researchgate.net Metabolomics can reveal alterations in endogenous metabolic pathways, providing functional readouts of cellular stress and damage.

Adductomics : The large-scale study of DNA and protein adducts, termed "adductomics," is particularly relevant for an electrophilic compound like VCE. su.se Advanced mass spectrometry-based adductomics can create a comprehensive profile of the various DNA, RNA, and protein adducts formed, helping to identify which modifications are most abundant and potentially most significant for carcinogenesis. su.se

Integrating data from these different omics platforms will be crucial for building comprehensive models of VCE's mechanism of action, identifying novel biomarkers of exposure and effect, and better assessing health risks. researchgate.net

Application of Advanced Computational Methods to Predict this compound Reactivity and Interactions

Computational chemistry has emerged as a powerful tool for investigating the reactivity of carcinogens like VCE, often providing insights that are difficult to obtain through experiments alone. nih.gov Quantum chemical calculations, including ab initio, density functional theory (DFT), and semiempirical molecular orbital (MO) methods, have been successfully used to model the reaction between VCE and DNA nucleobases. nih.govresearcher.life These simulations can calculate activation free energies (ΔG‡) for proposed reaction mechanisms, such as the S(N)2 reaction, and predict the likelihood of forming specific adducts. nih.gov For instance, calculations have shown that the primary 7-(2-oxoethyl)deoxyguanosine adduct forms preferentially due to a lower activation barrier compared to other potential adducts. nih.govresearcher.life

Future research should continue to leverage and expand these computational approaches. The application of more sophisticated solvation models, such as the solvent reaction field method and the Langevin dipoles model, can better simulate the aqueous environment of the cell and improve the accuracy of predictions. nih.govacs.org Advanced computational methods can also be used to:

Predict the reactivity of VCE with other biological nucleophiles, such as amino acid residues in proteins or glutathione, which is vital for understanding detoxification and protein adduction. researchgate.net

Investigate the stereoselectivity of VCE reactions, which can have significant biological consequences. researcher.life

Screen potential scavenger molecules, such as polyphenols, by calculating their reaction barriers with VCE to evaluate their potential protective effects. acs.orgsrce.hr

By combining simulation with experimental data, a more complete and predictive model of VCE's chemical biology can be developed. nih.gov

Table 1: Application of Computational Methods in this compound (VCE) Research

| Computational Method | System Studied | Key Findings/Predictions | Citations |

|---|---|---|---|

| Ab initio, DFT, semiempirical MO | VCE reaction with methylguanine, methyladenine, methylcytosine | Calculated activation barriers for S(N)2 reactions; results agreed well with experimental data for the main guanine (B1146940) adduct. | nih.govresearcher.life |

| Hartree-Fock, 6-311++G(d,p) basis set | Reactions of VCE with tannin basic building blocks (gallic acid, ellagic acid, epicatechin) | Predicted the scavenging potential of polyphenols against VCE by calculating activation free energies. | acs.org |

| Hartree-Fock, 6-31G(d) and 6-311++G(d,p) basis sets | Reaction of VCE with naringenin (B18129) (a polyphenol) | Indicated naringenin's efficacy as a scavenger of VCE based on calculated activation free energies compared to guanine. | srce.hr |

| M11-L/SMD and MN12-L/SMD DFT functionals | Reaction of VCE with guanine | Assessed the accuracy of different DFT functionals for predicting activation-free energies of carcinogen-DNA reactions. | mdpi.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetyl chloride |

| Adenosine (B11128) |

| Aflatoxin B1 exo-8,9-epoxide |

| Alanine aminotransferase |

| Aspartate aminotransferase |

| Benzo[a]pyrene diol epoxide |

| Beta-propiolactone |

| Bromoacetaldehyde |

| Bromoethylene oxide |

| Butyl acrylate |

| Chloroacetaldehyde |

| Chloroethylene oxide |

| Chloromethyllithium |

| Croton oil |

| 2-Cyanoethylene oxide |

| Cyclin D1 (CCND1) |

| Cytochrome P450 2E1 (CYP2E1) |

| Diallyl sulfone |

| 2,2-Dichlorodiethyl ether |

| 7,12-Dimethylbenz[a]anthracene |

| Dimethyldioxirane (B1199080) |

| 1,N⁶-Ethenoadenosine |

| 1,N⁶-Ethenodeoxyadenosine |

| 1,N²-Ethenodeoxyguanosine |

| 3,N⁴-Ethenodeoxycytidine |

| N²,3-Ethenodeoxyguanosine |

| Ethyl carbamate (Urethane) |

| Ethylene oxide |

| Farnesyl thiosalicylic acid |

| Gallic acid |

| Glutathione |

| Glycidamide (B1671898) |

| Glycolaldehyde (B1209225) |

| Guanine |

| 2-Hydroxy-ethyl carbamate |

| N-Hydroxy-ethyl carbamate |

| Methyl carbamate |

| Methyl methacrylate |

| Naringenin |

| 7-(2-oxoethyl)guanine |

| 7-(2-oxoethyl)deoxyguanosine |

| Propylene oxide |

| Styrene (B11656) |

| Styrene oxide |

| 13-O-Tetradecanoylphorbol acetate |

| Vinyl bromide |

| Vinyl carbamate |

| This compound |

Q & A

Q. What are the primary experimental methodologies for detecting and quantifying vinyl carbamate epoxide in biological matrices?

VCE is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC-MS) after derivatization. Due to its electrophilic nature and instability, derivatization agents like dansyl chloride are used to stabilize the compound for analysis . Validation of these methods requires spiked recovery experiments in matrices such as liver microsomes or plasma to account for matrix effects. Sensitivity thresholds (e.g., limits of detection < 1 ng/mL) are critical due to VCE’s low endogenous concentrations in metabolic studies .

Q. How does this compound form from its precursors, and what experimental models are used to study this pathway?

VCE is a reactive metabolite of ethyl carbamate (urethane) and vinyl carbamate, formed via cytochrome P450-mediated epoxidation. In vitro models using rat or human liver microsomes, supplemented with NADPH, are standard for studying this biotransformation. Researchers monitor epoxide formation via time-course assays and quantify intermediates using isotopic labeling (e.g., ¹⁴C-ethyl carbamate) to trace metabolic pathways . Contradictions in formation rates across species (e.g., mice vs. rats) necessitate comparative studies with controlled oxygen levels and cofactor availability .

Q. What are the key factors influencing VCE’s stability in experimental settings, and how are these controlled?

VCE’s instability in aqueous solutions (pH-dependent hydrolysis) requires buffered systems (pH 7.4) and low-temperature storage (−80°C). Degradation kinetics are studied using accelerated stability tests (e.g., elevated temperatures) to extrapolate shelf-life. Additives like glutathione (GSH) are used to quench reactive intermediates, mimicking in vivo detoxification . Experimental designs should include stability curves and negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation .

Advanced Research Questions

Q. What mechanisms underlie VCE’s mutagenicity, and how can conflicting data on its genotoxic potency be resolved?

VCE’s mutagenicity arises from its electrophilic epoxide group forming DNA adducts, primarily at guanine residues. Discrepancies in potency (e.g., in vitro Ames test vs. in vivo rodent models) often stem from metabolic differences (e.g., epoxide hydrolase activity). Advanced approaches include:

- Comparative adductomics : Using LC-MS/MS to map adduct profiles across models .

- Knockout models : Silencing epoxide hydrolase in cell lines to isolate VCE’s direct effects . Contradictions require meta-analyses of dose-response relationships and validation via orthogonal assays (e.g., comet assay + transgenic rodent models) .

Q. How can experimental designs account for VCE’s dual role as a carcinogen and a metabolic intermediate in pharmacokinetic studies?

Factorial designs (e.g., 2×2 matrices) are recommended to evaluate interactions between VCE exposure, detoxification pathways (e.g., GSH conjugation), and tissue-specific toxicity. Key variables include:

- Dose : Subtoxic vs. carcinogenic thresholds.

- Time : Acute vs. chronic exposure simulations.

- Cofactors : NADPH/GSH ratios in in vitro systems. Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates these variables, using nonlinear regression to predict bioactivation hotspots (e.g., liver vs. lung) .

Q. What epistemological frameworks are suitable for resolving contradictions in VCE’s metabolic activation pathways across studies?

The quadripolar methodological model (theoretical, epistemological, morphological, technical) guides hypothesis testing:

- Theoretical : Align with carcinogenesis theories (e.g., “initiation-promotion” model).

- Technical : Standardize assays (e.g., uniform P450 isoform cocktails). Discrepancies are resolved through systematic reviews prioritizing studies with harmonized protocols (e.g., identical enzyme sources) .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in VCE’s reactivity across experimental conditions?

- Sensitivity analysis : Use computational tools (e.g., Monte Carlo simulations) to identify critical variables (e.g., pH, temperature).

- Cross-validation : Compare results from independent methods (e.g., MS adduct detection + ³²P-postlabeling) .

Q. What strategies enhance the reproducibility of VCE-related toxicology studies?

- Pre-registration : Document protocols (e.g., OECD Guidelines) in repositories like Open Science Framework.

- Reference materials : Use certified VCE standards with batch-specific purity certificates.

- Blinded analysis : Separate sample preparation and data interpretation teams to reduce bias .

Tables for Key Data

| Assay | Sensitivity | Limitations | Reference |

|---|---|---|---|

| Ames test (TA100) | 0.1–10 µg/plate | Requires S9 metabolic activation | |

| LC-MS/MS (adducts) | 0.01 ng/mL | Matrix interference in plasma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.